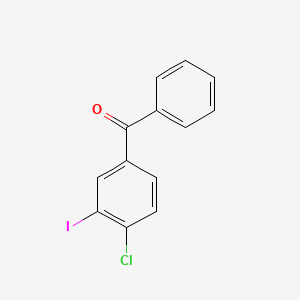
Methanone, (4-chloro-3-iodophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-chloro-3-iodophenyl)phenyl-, also known as 4-chloro-3-iodobenzophenone, is an organic compound with the molecular formula C13H8ClIO. This compound is part of the benzophenone family, which is characterized by a ketone group attached to two phenyl rings. The presence of both chlorine and iodine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chloro-3-iodophenyl)phenyl- typically involves the iodination of 4-chlorobenzophenone. One common method is the Sandmeyer reaction, where 4-chlorobenzophenone is first diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chloro-3-iodophenyl)phenyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often employ catalysts and optimized reaction parameters to enhance the efficiency and selectivity of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-chloro-3-iodophenyl)phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of benzophenone can be obtained.
Reduction Products: 4-chloro-3-iodophenylmethanol.
Oxidation Products: 4-chloro-3-iodobenzoic acid.
Aplicaciones Científicas De Investigación
Methanone, (4-chloro-3-iodophenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methanone, (4-chloro-3-iodophenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies. The presence of halogen atoms also enhances its ability to participate in halogen bonding, further influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Methanone, (4-chloro-3-iodophenyl)phenyl- can be compared with other benzophenone derivatives:
4-chlorobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-iodobenzophenone: Lacks the chlorine atom, affecting its substitution patterns and reactivity.
4-bromobenzophenone: Similar in reactivity but has different steric and electronic properties due to the presence of bromine instead of iodine.
The unique combination of chlorine and iodine atoms in Methanone, (4-chloro-3-iodophenyl)phenyl- provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
834895-49-7 |
|---|---|
Fórmula molecular |
C13H8ClIO |
Peso molecular |
342.56 g/mol |
Nombre IUPAC |
(4-chloro-3-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClIO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
LKKQTSRVEHTRLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


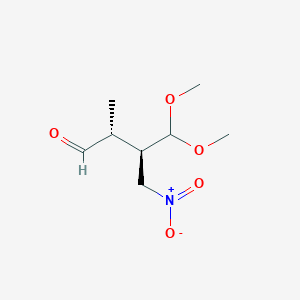
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
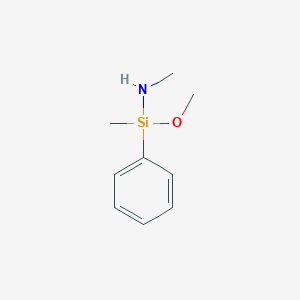

![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
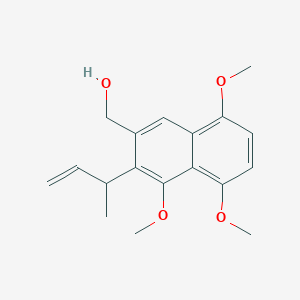

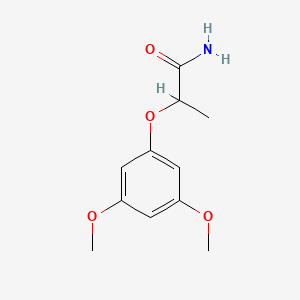
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)
